6'-Bromo-2'-fluoro-3'-hydroxyacetophenone
Overview
Description
6’-Bromo-2’-fluoro-3’-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to an acetophenone backbone. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
6’-Bromo-2’-fluoro-3’-hydroxyacetophenone can be synthesized through several methods. One common method involves the bromination of 2’-fluoro-3’-hydroxyacetophenone using bromine in glacial acetic acid . Another method involves the reaction of 2’-fluoro-3’-hydroxyacetophenone with bromine in a 50% aqueous acetic acid solution, yielding the desired product in quantitative yields .
Industrial Production Methods
Industrial production of 6’-Bromo-2’-fluoro-3’-hydroxyacetophenone typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-2’-fluoro-3’-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions can oxidize the hydroxyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the carbonyl group.
Major Products Formed
Substitution: Formation of iodinated or other halogenated derivatives.
Oxidation: Formation of 6’-bromo-2’-fluoro-3’-hydroxybenzaldehyde or 6’-bromo-2’-fluoro-3’-hydroxybenzoic acid.
Reduction: Formation of 6’-bromo-2’-fluoro-3’-hydroxyacetophenol.
Scientific Research Applications
6’-Bromo-2’-fluoro-3’-hydroxyacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6’-Bromo-2’-fluoro-3’-hydroxyacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity to these targets, leading to modulation of biological pathways. The hydroxyl group can participate in hydrogen bonding, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
- 6’-Bromo-3’-fluoro-2’-hydroxyacetophenone
- 5’-Bromo-2’-hydroxyacetophenone
- 2-Bromo-2’-hydroxyacetophenone
Uniqueness
6’-Bromo-2’-fluoro-3’-hydroxyacetophenone is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the acetophenone backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(6-bromo-2-fluoro-3-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)7-5(9)2-3-6(12)8(7)10/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODBWGSIHXTMCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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